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Compound of Interest

Compound Name: 1-(2-Cyanophenyl)-3-phenylurea

Cat. No.: B088482

An In-depth Technical Guide on the Spectroscopic Data of 1-(2-Cyanophenyl)-3-phenylurea

This technical guide provides a comprehensive overview of the spectroscopic data for the
compound 1-(2-Cyanophenyl)-3-phenylurea, tailored for researchers, scientists, and
professionals in drug development. This document outlines detailed experimental protocols for
its synthesis and summarizes its key spectroscopic characteristics, including Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Synthesis of 1-(2-Cyanophenyl)-3-phenylurea

A plausible and commonly employed method for the synthesis of 1-(2-Cyanophenyl)-3-
phenylurea involves the reaction of 2-cyanoaniline with phenyl isocyanate. This reaction is a
nucleophilic addition of the primary amine to the isocyanate group, forming the urea linkage.

Experimental Protocol

Materials:

e 2-Cyanoaniline

e Phenyl isocyanate

¢ Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))

e Stirring apparatus
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e Reaction flask
o Apparatus for filtration and recrystallization
Procedure:

e In aclean, dry reaction flask, dissolve 1.0 equivalent of 2-cyanoaniline in an anhydrous
solvent under an inert atmosphere (e.g., nitrogen or argon).

 To this solution, add 1.0 equivalent of phenyl isocyanate dropwise at room temperature with
continuous stirring.

» Allow the reaction mixture to stir at room temperature for several hours to overnight. The
progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

» Upon completion, the resulting solid product is collected by filtration.

e The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol)
to yield pure 1-(2-Cyanophenyl)-3-phenylurea.

Spectroscopic Data

The following sections present the key spectroscopic data for 1-(2-Cyanophenyl)-3-
phenylurea. Where experimental data for the specific compound is not available,
representative data from closely related analogs is provided and noted.

Mass Spectrometry

The mass spectrum of 1-(2-Cyanophenyl)-3-phenylurea can be predicted to show
characteristic ions corresponding to its molecular weight and common adducts. The predicted
data is summarized in the table below.[1]
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Adduct Predicted m/z
[M+H]* 238.09749
[M+Na]* 260.07943
[M-H]- 236.08293
+ 4 .
[M+NHa]* 255.12403
[M+K]* 276.05337
[M]* 237.08966
[M]~ 237.09076

Nuclear Magnetic Resonance (NMR) Spectroscopy

Precise experimental NMR data for 1-(2-Cyanophenyl)-3-phenylurea is not readily available
in the literature. However, based on the analysis of structurally similar compounds, the
expected chemical shifts in tH and *3C NMR spectra can be estimated. The following tables
present representative data.

1H NMR (DMSO-de, 400 MHz) - Representative Data

Chemical Shift ()

Multiplicity Integration Assignment
ppm
~10.2 S 1H -NH- (Urea)
~8.3 s 1H -NH- (Urea)
~8.1-7.0 m 9H Aromatic Protons

Note: The chemical shifts for the NH protons of the urea linkage are expected to appear as
singlets in the downfield region, typically above 8 ppm. The aromatic protons of both the
cyanophenyl and phenyl rings will resonate in the range of 7.0-8.1 ppm.[2]

13C NMR (DMSO-ds, 100 MHz) - Representative Data
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Chemical Shift (8) ppm Assighment
~152-155 C=0 (Urea)
~140-110 Aromatic Carbons
~118 -C=N (Nitrile)

Note: The carbonyl carbon of the urea is expected to be in the 152-155 ppm range. The
aromatic carbons will have signals between 110 and 140 ppm, and the nitrile carbon will be in
the region of 118 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of 1-(2-Cyanophenyl)-3-phenylurea will exhibit characteristic absorption
bands corresponding to its functional groups. The expected vibrational frequencies are listed

below.
Wavenumber (cm~—2) Functional Group
~3300-3400 N-H Stretching (Urea)
~3100-3000 Aromatic C-H Stretching
~2220-2230 C=N Stretching (Nitrile)
~1650-1700 C=0 Stretching (Urea)
~1600, ~1480 Aromatic C=C Bending
~1500-1550 N-H Bending (Urea)

Note: The presence of a strong absorption band for the nitrile group around 2220-2230 cm~1
and the carbonyl group of the urea at approximately 1650-1700 cm~! are key diagnostic peaks.

Experimental and Analytical Workflow

The general workflow for the synthesis and characterization of 1-(2-Cyanophenyl)-3-

phenylurea is depicted in the following diagram.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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